Shizukolidol
Overview
Description
Shizukolidol is a sesquiterpene alcohol isolated from the plant Chloranthus japonicus. It is a colorless to pale yellow oily liquid with a floral odor and has the chemical formula C15H20O3 and a molecular weight of 248.32 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Shizukolidol can be synthesized through bioassay-guided fractionation of an active crude extract from the polyfollicles of Magnolia vovidessi. The isolation process involves the use of ethyl acetate (EtOAc) as a solvent . The compound is then purified using chromatographic techniques.
Industrial Production Methods: The compound is stored at -20°C in powder form for up to three years and at -80°C in solvent form for up to one year .
Chemical Reactions Analysis
Types of Reactions: Shizukolidol undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to react with common reagents such as oxidizing agents and reducing agents.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Shizukolidol has diverse applications in scientific research:
Chemistry: It is used as a reference compound in the study of sesquiterpene alcohols and their derivatives.
Medicine: The compound’s potential antimicrobial properties are being explored for therapeutic applications.
Industry: this compound is used in the flavor and fragrance industry due to its floral odor.
Mechanism of Action
The mechanism of action of Shizukolidol involves its interaction with bacterial cell membranes, leading to disruption and inhibition of bacterial growth . The molecular targets and pathways involved in its antimicrobial activity are still under investigation.
Comparison with Similar Compounds
- Atractylenolide I (C15H18O2)
- Atractylenolide II (C15H20O2)
- Atractylenolide III (C15H20O3)
- Hydroxylinderstrenolide (C15H18O3)
- Biatractylolide (C30H38O4)
- 8beta-Methoxyatractylenolide I (C16H22O3)
- Selina-4(15),7(11)-dien-8-one (C15H22O)
- Chlorantholide A (C15H16O3)
- Chlorantholide B (C15H18O3)
- Chlorantholide C (C15H18O3)
- Chlorantholide D (C15H18O4)
- Chlorantholide E (C15H18O4)
Uniqueness: Shizukolidol is unique due to its specific sesquiterpene alcohol structure and its floral odor, which makes it particularly valuable in the flavor and fragrance industry . Its antibacterial properties also distinguish it from other similar compounds .
Properties
IUPAC Name |
(4aR,5R,8aR)-5-hydroxy-3,5,8a-trimethyl-4a,6,7,8-tetrahydro-4H-benzo[f][1]benzofuran-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-9-10-7-12-14(2,5-4-6-15(12,3)17)8-11(10)18-13(9)16/h8,12,17H,4-7H2,1-3H3/t12-,14-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SILRZHXBWKFKMJ-BPLDGKMQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC3C(CCCC3(C)O)(C=C2OC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C[C@@H]3[C@](CCC[C@@]3(C)O)(C=C2OC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501119566 | |
Record name | (4aR,5R,8aR)-4a,5,6,7,8,8a-Hexahydro-5-hydroxy-3,5,8a-trimethylnaphtho[2,3-b]furan-2(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501119566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90332-92-6 | |
Record name | (4aR,5R,8aR)-4a,5,6,7,8,8a-Hexahydro-5-hydroxy-3,5,8a-trimethylnaphtho[2,3-b]furan-2(4H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90332-92-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4aR,5R,8aR)-4a,5,6,7,8,8a-Hexahydro-5-hydroxy-3,5,8a-trimethylnaphtho[2,3-b]furan-2(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501119566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the known antimicrobial activity of Shizukolidol?
A1: this compound, an eudesmane-type sesquiterpenoid lactone, has demonstrated antibacterial activity against the phytopathogenic bacterium Chryseobacterium sp. with a minimum inhibitory concentration (MIC) of 400 μg/mL. [] This finding suggests its potential for agricultural applications in controlling plant diseases caused by this bacterium.
Q2: Besides this compound, what other compounds were identified in the Magnolia vovidessi extract?
A2: Along with this compound, researchers identified several other compounds in the Magnolia vovidessi extract, including:
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